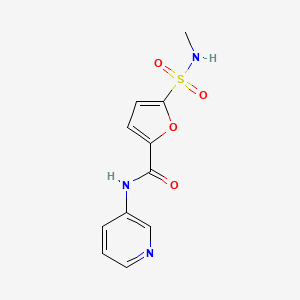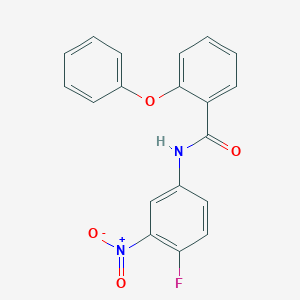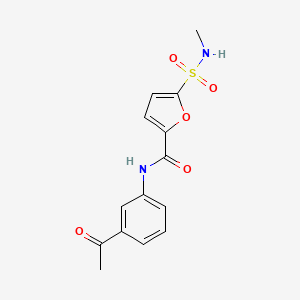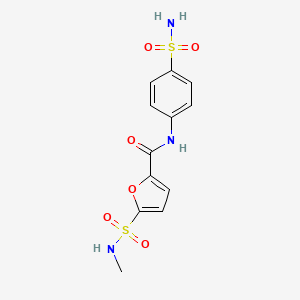
5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide, also known as MSPF, is a synthetic compound that has been used in research for its potential applications and therapeutic effects. It is a small molecule that is structurally similar to other compounds in the pyridin-3-yl-furan family. It has been studied for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent. MSPF has also been used in research to investigate its effects on biochemical and physiological processes. In
科学的研究の応用
5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide has been studied for its potential applications in scientific research. It has been used as an antioxidant, anti-inflammatory, and anti-cancer agent in laboratory experiments. 5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide has also been used to investigate the effects of oxidative stress on cells and to study the mechanisms of action of various drugs. Additionally, 5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide has been used to investigate the effects of various drugs on biochemical and physiological processes.
作用機序
5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide has been shown to act as an antioxidant, anti-inflammatory, and anti-cancer agent. It has been shown to scavenge free radicals, reduce inflammation, and inhibit tumor cell growth and proliferation. Additionally, 5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide has been shown to modulate the activity of various enzymes and receptors, such as cyclooxygenase-2, inducible nitric oxide synthase, and peroxisome proliferators-activated receptor-γ.
Biochemical and Physiological Effects
5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide has been shown to have several beneficial biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators. Additionally, 5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide has been shown to reduce the production of nitric oxide, which is known to be involved in inflammation and oxidative stress. Furthermore, 5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide has been shown to inhibit the growth and proliferation of tumor cells.
実験室実験の利点と制限
5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide has several advantages for use in laboratory experiments. It is a relatively small molecule, which makes it easy to manipulate and study. Additionally, it is relatively stable and can be synthesized in a short amount of time. However, there are some limitations to its use in laboratory experiments. For example, it is not water soluble, which can make it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, which can make it difficult to use in organic reactions.
将来の方向性
There are several possible future directions for research on 5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide. First, further research could be conducted to investigate its potential as an antioxidant, anti-inflammatory, and anti-cancer agent. Additionally, further research could be conducted to investigate the effects of 5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide on other biochemical and physiological processes. Furthermore, research could be conducted to investigate the potential synergistic effects of 5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide with other compounds. Finally, research could be conducted to develop new methods of synthesis and delivery of 5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide.
合成法
5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide can be synthesized using a two-step process involving the reaction of 5-methylsulfonyl-2-furoic acid with pyridine-3-carbaldehyde in an acidic medium. The first step involves the condensation of the two substrates to form a pyridin-3-yl-furan-2-carboxylic acid. The second step involves the methylation of the carboxylic acid with methylsulfonyl chloride to form 5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide. The reaction conditions are relatively mild and the reaction is completed in a short amount of time.
特性
IUPAC Name |
5-(methylsulfamoyl)-N-pyridin-3-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-12-19(16,17)10-5-4-9(18-10)11(15)14-8-3-2-6-13-7-8/h2-7,12H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYUPUPNBNQTNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(O1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577536.png)
![1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577541.png)

![3-methyl-7-[(3-methylphenyl)methyl]-8-[(1-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577561.png)
![8-(butylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577564.png)
![7-[(4-chlorophenyl)methyl]-3-methyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577570.png)
![2-(4-chlorophenoxy)-2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide](/img/structure/B6577573.png)
![N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6577578.png)
![4-(4-methoxybenzenesulfonyl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}butanamide](/img/structure/B6577586.png)

![3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577601.png)


![2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577631.png)